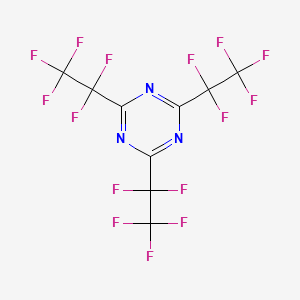

2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-tris(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F15N3/c10-4(11,7(16,17)18)1-25-2(5(12,13)8(19,20)21)27-3(26-1)6(14,15)9(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBPAXAOMVELQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235085 | |

| Record name | 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858-46-8 | |

| Record name | 2,4,6-Tris(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000858468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(pentafluoroethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9ZX68GA75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Emergence of a Fluorinated Workhorse: A Technical Guide to 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and core applications of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine, a highly fluorinated heterocyclic compound. With its exceptional thermal stability and chemical inertness, this triazine has carved a niche in advanced materials science. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth insights into its synthesis, characterization, and practical utility. We will explore the foundational discovery, delve into the primary synthetic routes, analyze its physicochemical properties, and discuss its current and potential applications, all while maintaining a focus on the underlying chemical principles and experimental causality.

Introduction: The Genesis of a High-Performance Molecule

The mid-20th century witnessed a surge in the exploration of organofluorine chemistry, driven by the quest for materials with unparalleled stability and unique properties. It was within this fertile scientific landscape that this compound (CAS No. 858-46-8) emerged. First reported in the scientific literature in the 1950s, its discovery was a logical extension of the burgeoning field of perfluoroalkyl compounds. The seminal work of Reilly and Brown in 1957 stands as a key early reference to this compound, laying the groundwork for its future investigation and application[1].

The core of this molecule is the 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This aromatic system, substituted with three highly electronegative pentafluoroethyl groups, gives rise to a compound with remarkable thermal and oxidative stability[1]. These properties make it an invaluable asset in applications demanding performance under extreme conditions, such as in the aerospace, automotive, and electronics industries[2]. This guide will illuminate the path from its initial synthesis to its modern-day applications, providing a robust technical resource for the scientific community.

Synthesis and Mechanism: The Cyclotrimerization Pathway

The principal and most direct route to this compound is the cyclotrimerization of pentafluoropropionitrile (C₂F₅CN). This reaction is an elegant example of forming a stable aromatic ring from three nitrile precursors.

The Core Reaction: Cyclotrimerization of Pentafluoropropionitrile

The fundamental transformation involves the catalyzed cyclization of three molecules of pentafluoropropionitrile to form the symmetrical triazine ring.

Reaction Scheme:

3 C₂F₅CN → C₉F₁₅N₃

This process is typically facilitated by catalysts that can activate the nitrile group towards nucleophilic attack.

Mechanism of Synthesis: A Look at Catalytic Action

The cyclotrimerization of nitriles can be catalyzed by a variety of agents, including strong acids, Lewis acids, and certain transition metal complexes. In the context of perfluorinated nitriles, Lewis acid catalysis is a particularly effective approach.

The mechanism, when catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃), is believed to proceed through the following general steps:

-

Activation of the Nitrile: The Lewis acid coordinates to the nitrogen atom of a pentafluoropropionitrile molecule. This coordination enhances the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A second molecule of pentafluoropropionitrile acts as a nucleophile, with its nitrogen atom attacking the activated carbon of the first molecule.

-

Chain Propagation: This process continues with a third nitrile molecule adding to the growing chain.

-

Cyclization and Aromatization: The resulting linear intermediate undergoes an intramolecular cyclization to form the six-membered triazine ring. The final step involves the elimination of the Lewis acid catalyst and the formation of the stable aromatic system.

Alternative Synthetic Strategies

While the cyclotrimerization of the corresponding nitrile is the most direct method, other strategies for synthesizing substituted triazines exist. One notable method starts with cyanuric chloride (C₃N₃Cl₃), a readily available and inexpensive reagent. This involves a sequential nucleophilic substitution of the chlorine atoms with a suitable pentafluoroethyl nucleophile, although this route is less common for perfluoroalkyl triazines due to the challenges in generating and handling the required perfluoroalkyl nucleophiles.

Another patented method describes the reaction of trichlorophosphazo perfluoroacyls with argentous fluoride (AgF) at moderate temperatures to yield 2,4,6-tris-perfluoroalkyl-1,3,5-triazines[1].

Physicochemical Properties and Characterization

This compound is an almost colorless, clear liquid with a unique set of physical properties stemming from its highly fluorinated structure.

| Property | Value | Source |

| CAS Number | 858-46-8 | [3] |

| Molecular Formula | C₉F₁₅N₃ | [2][3] |

| Molecular Weight | 435.09 g/mol | [2][3] |

| Boiling Point | 121 °C | [2] |

| Density | 1.650 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.310 | [2] |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: Due to the high symmetry of the molecule, the ¹⁹F NMR spectrum is expected to be relatively simple. The pentafluoroethyl group will exhibit two main resonances corresponding to the -CF₂- and -CF₃ groups. The -CF₃ signal will appear as a triplet due to coupling with the adjacent -CF₂- group, and the -CF₂- signal will appear as a quartet due to coupling with the -CF₃ group.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the triazine ring carbons at a downfield chemical shift, and signals for the -CF₂- and -CF₃ carbons of the pentafluoroethyl side chains.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to C-F stretching vibrations. Characteristic absorptions for the triazine ring are also expected. For the analogous compound 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, strong IR peaks are observed in the regions of 1560 cm⁻¹ (C=N stretch of the triazine ring) and 1100-1300 cm⁻¹ (C-F stretching). Similar absorptions are anticipated for the pentafluoroethyl derivative.

-

Mass Spectrometry (MS): Mass spectrometry provides a definitive confirmation of the molecular weight. The fragmentation pattern can also offer structural information.

Experimental Protocol: A Representative Synthesis

The following is a representative experimental protocol for the synthesis of this compound based on the cyclotrimerization of pentafluoropropionitrile. This protocol is a generalized procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Pentafluoropropionitrile (C₂F₅CN)

-

Anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous, inert solvent (e.g., dichloromethane)

-

Quenching agent (e.g., water or a dilute acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with the Lewis acid catalyst under an inert atmosphere. Anhydrous solvent is then added.

-

Addition of Nitrile: The flask is cooled in an ice bath, and pentafluoropropionitrile is added dropwise from the dropping funnel with vigorous stirring. The reaction is often exothermic and the addition rate should be controlled to maintain a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the trimerization. The progress of the reaction can be monitored by techniques such as GC-MS.

-

Workup: The reaction mixture is cooled and then carefully quenched by the slow addition of water or a dilute acid to decompose the catalyst. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield the pure this compound as a colorless liquid.

Applications: A Versatile High-Performance Material

The unique combination of a stable aromatic core and perfluorinated side chains endows this compound with properties that make it highly valuable in a range of demanding applications.

-

High-Performance Fluids: Its excellent thermal stability, wide liquid range, and non-flammability make it a candidate for use as a heat transfer fluid, hydraulic fluid, and lubricant in high-temperature and high-pressure environments, such as in aerospace and specialized industrial machinery[1][2].

-

Polymer Additives: When incorporated into polymers, it can significantly enhance their thermal stability and chemical resistance. This is particularly beneficial for materials used in the automotive and aerospace sectors where components are exposed to harsh operating conditions[2].

-

Flame Retardants: The high fluorine content of the molecule makes it an effective flame retardant. It can be added to various materials, including textiles and construction materials, to improve their fire resistance[2].

-

Coatings and Sealants: Its inherent resistance to weathering and UV degradation makes it a valuable component in the formulation of durable coatings and sealants for outdoor applications[2].

-

Intermediate in Chemical Synthesis: The triazine ring can serve as a scaffold for the synthesis of more complex specialty chemicals. Its trifunctional nature allows for the creation of molecules with tailored properties for various applications[2].

Safety and Handling

This compound should be handled with the standard precautions for chemical reagents. It is recommended to work in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound stands as a testament to the remarkable properties that can be achieved through the strategic combination of a stable heterocyclic core and perfluoroalkyl substituents. From its discovery rooted in the expansion of organofluorine chemistry to its current use in high-performance applications, this molecule continues to be a subject of interest for both academic and industrial research. Its synthesis via the elegant cyclotrimerization of pentafluoropropionitrile provides a direct route to a material with exceptional stability. As the demand for materials that can perform under ever more extreme conditions continues to grow, the importance of compounds like this compound is set to increase, paving the way for new innovations in materials science and beyond.

References

-

This compound. Chem-Impex.

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry.

-

US Patent 2981734A, Perfluoroalkyl triazines. Google Patents.

-

19F NMR Reference Standards. University of Wisconsin-Madison.

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed.

-

SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. World Journal of Pharmaceutical Research.

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. The International Society of Heterocyclic Chemistry.

-

This compound. Santa Cruz Biotechnology.

-

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. PubChem.

-

This compound. Global Substance Registration System.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine (CAS 858-46-8). This highly fluorinated heterocyclic compound is noted for its exceptional thermal and chemical stability, finding utility as a performance additive in advanced materials.[1] For researchers in materials science and specialty chemicals, unambiguous confirmation of its structure and purity is paramount. This document moves beyond mere data presentation, offering insights into the causality behind methodological choices and the interpretation of spectral data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (Infrared and Raman). The protocols and analyses detailed herein are designed to constitute a self-validating workflow for confident structural elucidation and quality control.

Introduction: The Analytical Imperative

This compound is a symmetric molecule composed of a central 1,3,5-triazine ring substituted with three pentafluoroethyl groups. Its molecular formula is C₉F₁₅N₃ and it has a molecular weight of approximately 435.09 g/mol .[1][2] The dense fluorination imparts significant chemical inertness and thermal stability, properties that are leveraged in applications such as high-performance polymers and flame retardants.[1]

However, the very properties that make this molecule attractive also necessitate rigorous analytical characterization. The presence of multiple fluorine and nitrogen atoms offers unique spectroscopic handles that must be properly utilized. This guide presents an integrated workflow, demonstrating how different spectroscopic techniques provide complementary information to build a complete and validated structural profile.

Figure 1: Molecular structure of this compound.

Mass Spectrometry: The Foundational Verification

Expertise & Experience: Mass spectrometry is the logical starting point in any analytical workflow. Its primary function is to provide a rapid and accurate determination of the molecular weight, offering the first critical piece of evidence for the compound's identity. For C₉F₁₅N₃, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, a self-validating step that rules out isobaric impurities. The compound is often used as a mass spectrometry standard, which attests to its clean fragmentation pattern and stability under ionization.[3][4][5]

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a volatile solvent such as ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Data Interpretation: Molecular Ion and Fragmentation

The 70 eV EI spectrum is expected to show a distinct molecular ion ([M]⁺) and a series of characteristic fragment ions. The high stability of the aromatic triazine ring means that fragmentation will primarily occur within the pentafluoroethyl side chains.

Table 1: Predicted Mass Spectrometry Data for C₉F₁₅N₃

| Ion Description | Proposed Formula | Calculated m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₉F₁₅N₃]⁺ | 435.00 |

| Loss of F | [C₉F₁₄N₃]⁺ | 416.00 |

| Loss of CF₃ | [C₈F₁₂N₃]⁺ | 366.00 |

| Loss of C₂F₅ | [C₇F₁₀N₃]⁺ | 316.00 |

| Triazine Ring fragment | [C₃N₃(C₂F₄)]⁺ | 183.00 |

| Perfluoroethyl Cation | [C₂F₅]⁺ | 119.00 |

| Trifluoromethyl Cation | [CF₃]⁺ | 69.00 |

Figure 2: Simplified EI-MS fragmentation pathway for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the mass, NMR elucidates the precise atomic connectivity. For a highly fluorinated molecule like this, ¹⁹F NMR is the most powerful and informative technique. Its 100% natural abundance and high gyromagnetic ratio provide exceptional sensitivity, while the large chemical shift range minimizes signal overlap.[6] ¹³C NMR provides complementary data on the carbon skeleton, though it requires consideration of C-F coupling.

¹⁹F NMR Spectroscopy: The Primary Structural Tool

Trustworthiness: The ¹⁹F NMR spectrum provides a direct and quantitative fingerprint of the perfluoroethyl groups. The predictable splitting pattern—a triplet for the -CF₃ group and a quartet for the -CF₂ group—arises from through-bond coupling (³JFF) and serves as an internal validation of the structure. Any deviation from this pattern would indicate impurity or structural isomerization.

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer operating at a field strength of 9.4 T (400 MHz for ¹H) or higher.

-

Acquisition Parameters:

-

Observe Nucleus: ¹⁹F.

-

Reference: An external standard of CFCl₃ (δ = 0 ppm) or a calibrated internal standard.

-

Pulse Sequence: A simple pulse-acquire sequence is sufficient.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64 scans are typically adequate due to the high sensitivity of ¹⁹F.

-

The spectrum is expected to be simple and highly informative, consisting of two distinct multiplets.

Table 2: Predicted ¹⁹F NMR Data (Reference: CFCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (³JFF, Hz) | Integration |

|---|---|---|---|---|

| -CF₃ | ~ -80 to -85 | Triplet (t) | ~ 2-5 Hz | 3F |

| -CF₂- | ~ -115 to -125 | Quartet (q) | ~ 2-5 Hz | 2F |

The chemical shifts are highly sensitive to the local electronic environment. The -CF₃ group, being terminal, appears upfield relative to the -CF₂ group, which is directly attached to the electron-withdrawing triazine ring. The mutual coupling confirms their adjacency.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

Expertise & Experience: ¹³C NMR confirms the carbon framework. The key challenge and feature here is the presence of strong one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings, which split the carbon signals into complex multiplets. This provides further structural confirmation but can complicate spectral interpretation. A proton-decoupled experiment is standard.

-

Sample and Instrumentation: Same as for ¹⁹F NMR.

-

Acquisition Parameters:

-

Observe Nucleus: ¹³C.

-

Pulse Sequence: Standard proton-decoupled pulse-acquire (e.g., zgpg30).

-

Relaxation Delay (d1): 5-10 seconds to allow for the typically longer relaxation times of fluorinated carbons.

-

Number of Scans: Significantly more scans are required (e.g., 1024 or more) due to the low natural abundance of ¹³C and signal splitting.

-

Three distinct carbon environments are expected: the triazine ring carbon, the -CF₂- carbon, and the -CF₃ carbon.

Table 3: Predicted ¹³C NMR Data

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C (triazine ring) | ~ 165-175 | Quartet (q) | ²JCF ~ 30-40 Hz |

| -CF₂- | ~ 110-120 | Triplet of Quartets (tq) | ¹JCF ~ 280-300 Hz, ²JCF ~ 30-35 Hz |

| -CF₃ | ~ 115-125 | Quartet of Triplets (qt) | ¹JCF ~ 280-290 Hz, ²JCF ~ 30-35 Hz |

Note: The chemical shifts for the heavily fluorinated ethyl groups can be complex and may overlap. The splitting pattern is the most diagnostic feature.

Vibrational Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For C₉F₁₅N₃, IR is exceptionally sensitive to the highly polar C-F bonds, while Raman is ideal for detecting the symmetric vibrations of the triazine ring. Together, they provide a robust "fingerprint" for rapid identification and quality control.

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid, no preparation is needed.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place one drop of the neat liquid onto the ATR crystal. Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans provide a high-quality spectrum.

The spectrum will be dominated by intense C-F stretching absorptions.

Table 4: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1550-1580 | Medium-Strong | Triazine Ring (C=N) Stretching |

| 1100-1350 | Very Strong, Broad | C-F Stretching Vibrations |

| 700-800 | Strong | C-F Bending / Deformation Modes |

Raman Spectroscopy

-

Sample Preparation: Place the neat liquid sample in a glass vial or NMR tube.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize potential fluorescence).

-

Acquisition: Focus the laser onto the sample and collect the scattered light. Acquisition time will depend on laser power and detector sensitivity.

The Raman spectrum will clearly show the symmetric vibrations that are weak or absent in the IR spectrum.

Table 5: Predicted Key Raman Shifts

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~995 | Very Strong | Symmetric Triazine Ring Breathing Mode |

| 1550-1580 | Medium | Triazine Ring (C=N) Stretching |

| 700-800 | Medium | C-F Bending / C-C Stretching |

Integrated Analytical Workflow

Trustworthiness: A single technique is never sufficient for complete characterization. The synergy between methods provides a self-validating system. Discrepancies in one dataset would be flagged by the others, ensuring the highest confidence in the final structural assignment.

Figure 3: A logical workflow for the comprehensive characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when a logical, multi-technique workflow is employed. Mass spectrometry provides foundational evidence of identity and composition. ¹⁹F NMR offers the most detailed and unambiguous structural information, corroborated by ¹³C NMR. Finally, IR and Raman spectroscopy deliver a rapid and reliable fingerprint of the molecule's functional groups and overall structure. By integrating these techniques, researchers and scientists can achieve a high degree of confidence in the identity, purity, and structure of this valuable specialty chemical, ensuring the integrity of their downstream applications.

References

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). PERFLUORO-1,2,4-TRIAZINE. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2021). Supporting Information: A new triazine based π-conjugated mesoporous 2D covalent organic framework. The Royal Society of Chemistry. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, [for Mass spectrometry], 0.1mL. Retrieved from [Link]

-

Mifkovic, M., et al. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. American Chemical Society. Retrieved from [Link]

- Chandera, K., et al. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 16(09), 08-14.

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Zhang, Z., et al. (2022). Fluorinated[7]rotaxanes as sensitive F MRI agents. Science China Chemistry, 65, 1159–1165.

- Kumar, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 14(11), 7-13.

- Tirotta, I., et al. (2015). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 28(10), 1296-1316.

- Wang, Z., et al. (2014). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Organic Letters, 16(20), 5442-5445.

-

PubChem. (n.d.). 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. Retrieved from [Link]

- Goubeau, J., et al. (1957). Triazines. X. The Infrared and Raman Spectra of 1,3,5-Triazine. The Journal of Physical Chemistry, 61(8), 1040–1044.

-

Kumar, A., et al. (2023). synthesis, characterization and bilogical evaluation of 2,4,6- trisubstituted 1,3,5-triazine derivatives. ResearchGate. Retrieved from [Link]

- Pinho e Melo, T. M. V. D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(10), 789-800.

-

NIST. (n.d.). 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,4,6-Tris(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazine. Retrieved from [Link]

Sources

Navigating the Fluorine Landscape: An In-Depth Technical Guide to the ¹⁹F NMR Spectral Data of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine

This technical guide provides a detailed exploration of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical considerations for analyzing this highly fluorinated molecule. Given the absence of publicly available experimental spectra, this guide leverages established principles of ¹⁹F NMR spectroscopy and computational predictions to offer a robust analytical framework.

Introduction: The Significance of Fluorine NMR in Modern Chemistry

Fluorine (¹⁹F) NMR spectroscopy has become an indispensable tool in the characterization of organofluorine compounds, a class of molecules with escalating importance in pharmaceuticals, agrochemicals, and materials science. The ¹⁹F nucleus possesses several advantageous properties for NMR, including a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of ¹H NMR.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, minimizes signal overlap and provides exceptional sensitivity to the local electronic environment, making it a powerful probe for detailed structural elucidation.[1][3]

This compound (C₉F₁₅N₃, M.W. 435.09 g/mol ) is a symmetrically substituted triazine ring bearing three pentafluoroethyl groups.[4][5] The analysis of its ¹⁹F NMR spectrum is crucial for confirming its structure, assessing its purity, and understanding the electronic effects of the perfluoroalkyl substituents on the triazine core.

Predicted ¹⁹F NMR Spectral Data

Due to the absence of experimentally recorded ¹⁹F NMR spectra for this compound in the reviewed literature, the following data is based on established chemical shift ranges for similar fluoroalkyl groups and predicted splitting patterns based on the molecule's structure.

The pentafluoroethyl (-CF₂CF₃) group will give rise to two distinct signals in the ¹⁹F NMR spectrum: one for the trifluoromethyl (-CF₃) group and one for the difluoromethylene (-CF₂) group.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | ~ -80 to -85 | Triplet | ~ 2-5 Hz (⁴JFF) |

| -CF₂- | ~ -115 to -125 | Quartet | ~ 2-5 Hz (⁴JFF) |

Justification for Predicted Data:

-

Chemical Shifts: The predicted chemical shift ranges are based on typical values for perfluoroalkyl chains. Generally, -CF₃ groups appear further upfield (more shielded) than -CF₂- groups directly attached to a more electron-withdrawing environment like the triazine ring.[6][7] The electron-withdrawing nature of the 1,3,5-triazine ring is expected to deshield the adjacent -CF₂- group, shifting it downfield relative to a -CF₂- group in a simple perfluoroalkane.

-

Multiplicity and Coupling: The fluorine nuclei within the same pentafluoroethyl group will exhibit through-bond spin-spin coupling.

-

The three fluorine nuclei of the -CF₃ group will be coupled to the two fluorine nuclei of the adjacent -CF₂- group. According to the n+1 rule, this will result in a triplet (n=2, 2+1=3). This is a four-bond coupling (⁴JFF), which is typically small, in the range of 2-5 Hz.[1]

-

Conversely, the two fluorine nuclei of the -CF₂- group will be coupled to the three fluorine nuclei of the -CF₃ group, resulting in a quartet (n=3, 3+1=4). This will also be a ⁴JFF coupling with a similar magnitude.

-

Due to the symmetry of the molecule, with three identical pentafluoroethyl groups attached to the triazine ring, only two signals are expected in the ¹⁹F NMR spectrum.

Experimental Protocol: A Self-Validating System for ¹⁹F NMR Acquisition

To obtain high-quality ¹⁹F NMR data for this compound, a meticulously planned experimental approach is essential. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is free of fluorine atoms to avoid spectral interference. Acetonitrile-d₃ (CD₃CN) or chloroform-d (CDCl₃) are suitable choices. Ensure the solvent is of high purity to minimize background signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The high sensitivity of ¹⁹F NMR allows for the use of relatively dilute samples.

-

Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃.[8] A small, precisely known amount should be added to the sample.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a wide spectral width to encompass the expected chemical shift range of the -CF₂- and -CF₃ groups (e.g., from -70 to -140 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds will provide adequate digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for quantitative measurements.

-

Number of Scans: Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) should provide a good signal-to-noise ratio.

-

Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing any potential ¹H-¹⁹F couplings, although in this molecule, no such couplings are expected.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the internal standard (e.g., trifluorotoluene at -63.72 ppm).

-

Integration: Integrate the signals corresponding to the -CF₂- and -CF₃ groups. The integral ratio should be approximately 2:3, respectively, providing a validation of the signal assignments.

Visualization of the Expected ¹⁹F NMR Spectrum

The following diagram illustrates the logical relationship between the molecular structure and the predicted ¹⁹F NMR spectrum.

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. biophysics.org [biophysics.org]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the anticipated mass spectrometry fragmentation behavior of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine. As a compound frequently utilized as a mass calibration standard, understanding its fragmentation pattern is crucial for accurate mass determination and for the structural elucidation of novel fluorinated compounds. In the absence of a publicly available, detailed fragmentation study for this specific molecule, this guide synthesizes foundational principles of mass spectrometry with a comparative analysis of homologous perfluoroalkyl-s-triazines to propose a cogent and scientifically grounded fragmentation pathway. This document is intended to serve as an expert resource for researchers employing this compound in their analytical workflows.

Introduction: The Role of Perfluoroalkyl-s-triazines in Mass Spectrometry

This compound, with a chemical formula of C₉F₁₅N₃ and a molecular weight of 435.09 g/mol , belongs to a class of perfluoroalkyl-s-triazines. These compounds are characterized by a stable s-triazine ring substituted with highly fluorinated alkyl chains. Their chemical inertness, volatility, and predictable fragmentation patterns make them excellent calibration standards in mass spectrometry, particularly for electron ionization (EI) techniques. An in-depth understanding of their fragmentation is not only pivotal for their function as calibrants but also provides valuable insights into the gas-phase ion chemistry of fluorinated heterocyclic systems.

Proposed Electron Ionization (EI) Fragmentation Pathway

Upon introduction into the ion source of a mass spectrometer, this compound is expected to undergo electron ionization to form a molecular ion (M⁺•). Due to the high energy imparted during EI, this molecular ion will be energetically unstable and prone to fragmentation. The fragmentation of perfluoroalkyl-s-triazines is typically dominated by cleavages within the perfluoroalkyl chains, while the triazine ring often remains intact in many of the primary fragment ions.[1][2]

Disclaimer: The following proposed fragmentation pathway is based on the analysis of the mass spectra of homologous compounds, namely 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine and 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, as detailed in the NIST Mass Spectrometry Database.[3][4][5] Direct experimental data for this compound was not publicly available at the time of this writing.

The primary fragmentation events are anticipated to be the loss of perfluoroalkyl radicals, leading to the formation of stable, even-electron cations. The key proposed fragmentation steps are outlined below:

-

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion at m/z 435.

-

Loss of a Trifluoromethyl Radical (•CF₃): A prominent fragmentation pathway for perfluoroalkyl compounds is the cleavage of a C-C bond with the loss of a trifluoromethyl radical. This would result in a fragment ion at m/z 366.

-

Loss of a Pentafluoroethyl Radical (•C₂F₅): Cleavage of the C-C bond connecting the pentafluoroethyl group to the triazine ring would lead to the loss of a •C₂F₅ radical, generating a significant ion at m/z 316.

-

Sequential Fragmentations: Further fragmentation of the primary ions can occur, leading to a cascade of smaller fragment ions. For instance, the ion at m/z 316 could lose a molecule of cyanic fluoride (CFN) to produce an ion at m/z 253.

The following diagram illustrates the proposed primary fragmentation pathways:

Caption: Proposed EI fragmentation of this compound.

Tabulated Summary of Predicted Fragment Ions

For clarity and ease of reference, the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed elemental compositions are summarized in the table below. The relative abundance is a qualitative prediction based on the general stability of the resulting ions.

| m/z | Proposed Formula | Identity | Predicted Relative Abundance |

| 435 | C₉F₁₅N₃⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 366 | C₈F₁₂N₃⁺ | [M - •CF₃]⁺ | Medium to High |

| 316 | C₇F₁₀N₃⁺ | [M - •C₂F₅]⁺ | High |

| 253 | C₆F₉N₂⁺ | [M - •C₂F₅ - CFN]⁺ | Medium |

| 119 | C₂F₅⁺ | Pentafluoroethyl cation | Medium |

| 69 | CF₃⁺ | Trifluoromethyl cation | High |

Experimental Protocol for Mass Spectrometric Analysis

To validate the proposed fragmentation pathway and obtain a definitive mass spectrum for this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, aprotic solvent such as acetonitrile or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

4.2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an Electron Ionization (EI) source is recommended.

-

Inlet System: Gas chromatography (GC) is the preferred method for sample introduction to ensure sample purity and volatility.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a final temperature of approximately 250 °C.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

EI Source Parameters:

-

Electron Energy: 70 eV (standard for library matching and inducing fragmentation).

-

Ion Source Temperature: 200-250 °C.

-

Emission Current: 100-200 µA.

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 50-500.

-

Scan Rate: Sufficiently fast to obtain several scans across the chromatographic peak.

-

Resolution: >10,000 to enable accurate mass measurements for formula determination.

-

4.3. Data Acquisition and Analysis

-

Blank Injection: Inject a solvent blank to identify any background contaminants.

-

Sample Injection: Inject the prepared working solution.

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Perform background subtraction using the spectrum from the solvent blank or a region of the chromatogram with no eluting peaks.

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

Utilize the high-resolution data to confirm the elemental composition of the observed ions.

-

The following workflow diagram outlines the experimental process:

Caption: Experimental workflow for acquiring the mass spectrum.

Conclusion

While a definitive, published mass spectrum for this compound remains elusive in the public domain, a robust and scientifically sound fragmentation pathway can be proposed through the careful analysis of homologous perfluoroalkyl-s-triazines. The anticipated fragmentation is characterized by the stability of the triazine ring and the predictable cleavage of the perfluoroethyl side chains. This guide provides researchers with a solid theoretical framework for the expected mass spectral behavior of this important calibration compound and a detailed protocol for its empirical verification. The insights provided herein are intended to enhance the accuracy and confidence of mass spectrometric analyses across various scientific disciplines.

References

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Kaye, P. T., & Mphahlele, D. D. (2000).

- Sherif, M. H., & Abd El-Hady, H. (2013). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Organic Chemistry: An Indian Journal, 9(7), 267-272.

-

ResearchGate. (2017). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- Data. In NIST Chemistry WebBook. Retrieved from [Link]

-

Molecules. (2022). Ring-Selective Fragmentation in the Tirapazamine Molecule upon Low-Energy Electron Attachment. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- Data. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine, 2,4,6-trimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kaye, P. T., & Mphahlele, D. D. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Retrieved from [Link]

-

ResearchGate. (2021). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Retrieved from [Link]

-

Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]

-

National Institutes of Health. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine, 2,4,6-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

-

Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, Mass Spec Std. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Decomposition Analysis of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine

Foreword: Navigating the Thermal Landscape of a Highly Fluorinated Triazine

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the thermal decomposition analysis of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine. This highly fluorinated, heterocyclic compound is noted for its exceptional thermal stability, a quality that makes it a candidate for high-temperature applications, including advanced polymers and flame retardants.[1] Understanding its behavior at elevated temperatures is paramount for ensuring its safe handling, predicting its performance, and exploring new applications.

While a comprehensive, dedicated study on the thermal decomposition of this specific molecule is not extensively available in public literature, this guide synthesizes foundational principles from the thermal analysis of analogous per- and polyfluoroalkyl substances (PFAS) and related triazine chemistry. We will explore the anticipated decomposition pathways, the analytical methodologies to rigorously characterize them, and the likely products of thermal degradation. Our approach is to provide a robust theoretical and practical framework that will enable you to conduct a thorough and self-validating thermal analysis.

The Structural and Chemical Landscape of this compound

This compound (C₉F₁₅N₃) is a symmetrical molecule characterized by a central 1,3,5-triazine ring substituted with three pentafluoroethyl groups.

-

The Triazine Core: The 1,3,5-triazine, or s-triazine, ring is an aromatic heterocycle known for its inherent thermal stability. This stability arises from the delocalization of π-electrons within the ring and the strong C-N bonds.

-

The Pentafluoroethyl Substituents: The presence of highly electronegative fluorine atoms in the pentafluoroethyl groups significantly influences the molecule's properties. The strong C-F bonds contribute to the compound's chemical inertness and high thermal stability.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 858-46-8 |

| Molecular Formula | C₉F₁₅N₃ |

| Molecular Weight | 435.09 g/mol |

| Boiling Point | 121-122 °C[2] |

| Density | 1.651 g/cm³ at 25 °C[2] |

Postulated Thermal Decomposition Mechanisms: A Logic-Driven Approach

Based on the thermal behavior of analogous perfluorinated compounds and the known stability of the s-triazine ring, we can postulate a multi-stage decomposition process. The decomposition is likely to initiate in the perfluoroalkyl chains, with the triazine ring exhibiting greater resilience to thermal stress.

Initiation: The Weakest Link

The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) often initiates with the cleavage of the weakest bond in the molecule. In the case of this compound, this is likely to be a C-C bond within the pentafluoroethyl side chains, leading to the formation of free radicals. This process is known as random-chain scission. An alternative initiation pathway could be end-chain scission, where the bond between the triazine ring and the pentafluoroethyl group cleaves.

Propagation: A Cascade of Reactions

Once initiated, a cascade of free-radical reactions is expected to propagate. These reactions can include:

-

β-Scission: The initial radicals can undergo further fragmentation, leading to the formation of smaller, more volatile fluorinated species.

-

Recombination: Radicals can recombine to form a variety of larger, more complex molecules.

Termination: The Final Products

The decomposition process will terminate when the reactive radicals are quenched. Under inert atmospheres (pyrolysis), the final products are likely to be a mixture of smaller perfluorinated alkanes and alkenes, and potentially nitrogen-containing fluorinated compounds.

In an oxidative atmosphere (combustion), the decomposition will be more complete, leading to the formation of gaseous products. A Safety Data Sheet for this compound indicates that combustion can produce toxic fumes including carbon dioxide, carbon monoxide, nitrogen oxides, and hydrogen fluoride.[3]

Analytical Workflow for a Comprehensive Thermal Decomposition Analysis

A multi-technique approach is essential for a thorough investigation of the thermal decomposition of this compound. The following experimental workflow provides a self-validating system for characterizing its thermal stability, decomposition kinetics, and degradation products.

Caption: Experimental workflow for the comprehensive thermal decomposition analysis.

Thermogravimetric Analysis (TGA): Unveiling Thermal Stability

Objective: To determine the onset and completion temperatures of decomposition, and to quantify the mass loss as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon for pyrolysis studies; dry air or oxygen for oxidative decomposition studies.

-

Flow Rate: 50-100 mL/min.

-

Heating Rate: A series of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis.

-

Temperature Range: 25 °C to a temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions

Objective: To identify endothermic and exothermic events such as melting and decomposition, and to quantify the enthalpy changes associated with these transitions.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An identical empty pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (nitrogen or argon) or oxidative (air or oxygen) at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is typically used for initial screening.

-

Temperature Range: From sub-ambient (if necessary) to a temperature beyond the final decomposition event observed in TGA.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify and integrate the peaks corresponding to melting and decomposition to determine the transition temperatures and enthalpy changes.

Evolved Gas Analysis: Identifying the Decomposition Products

Objective: To identify the chemical composition of the volatile products released during thermal decomposition.

3.3.1. TGA-Mass Spectrometry (TGA-MS)

Protocol:

-

Instrument Setup: Couple the outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line.

-

TGA Conditions: Follow the TGA protocol outlined in section 3.1.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for the expected fragments (e.g., 10-500 amu).

-

-

Data Analysis: Correlate the mass spectra with the mass loss events observed in the TGA data. Identify the evolved gases by their characteristic mass fragmentation patterns.

3.3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Protocol:

-

Instrument Setup: Place a small amount of the sample (µg to low mg range) into a pyrolysis probe. The probe is then inserted into the heated inlet of a GC-MS system.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Select a temperature corresponding to the maximum decomposition rate observed in the TGA.

-

Pyrolysis Time: Typically a few seconds.

-

-

GC-MS Conditions:

-

GC Column: A column suitable for separating volatile fluorinated compounds (e.g., a mid-polar or non-polar capillary column).

-

Oven Temperature Program: A programmed temperature ramp to separate the pyrolysis products.

-

MS Detection: As described for TGA-MS.

-

-

Data Analysis: Identify the separated compounds based on their retention times and mass spectra, and compare with mass spectral libraries.

Proposed Decomposition Pathway and Products

Based on the principles of PFAS thermal decomposition and the known stability of the triazine ring, a plausible decomposition pathway is proposed below.

Caption: Proposed thermal decomposition pathway under inert and oxidative conditions.

Expected Quantitative Data Summary:

| Analytical Technique | Parameter | Expected Outcome |

| TGA | Tonset | High, likely > 300 °C, reflecting high thermal stability. |

| Mass Loss | A significant, multi-step mass loss profile. | |

| Char Yield | A notable char yield is possible, especially under inert conditions. | |

| DSC | Melting Point | An endothermic peak corresponding to the melting point. |

| Decomposition | One or more exothermic peaks corresponding to decomposition. | |

| Kinetic Analysis | Activation Energy (Ea) | A high activation energy, consistent with the thermal stability. |

Kinetic Analysis: Quantifying the Decomposition Rate

The kinetics of thermal decomposition can be determined from TGA data collected at multiple heating rates using isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall methods. These methods allow for the calculation of the activation energy (Ea) of decomposition without assuming a specific reaction model. A high activation energy would provide quantitative evidence for the exceptional thermal stability of this compound.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the thermal decomposition analysis of this compound. While direct experimental data for this specific compound is limited, by leveraging knowledge of analogous fluorinated and triazine-containing molecules, we have outlined the probable decomposition mechanisms and a robust analytical workflow to investigate them.

The high thermal stability suggested by its structure and the limited available information makes this compound a compelling subject for further research. A detailed experimental investigation following the protocols outlined herein would be a valuable contribution to the field of materials science and would provide crucial data for its application in demanding, high-temperature environments. The elucidation of its complete decomposition pathway and the identification of all its thermal degradants will undoubtedly pave the way for its safer and more efficient utilization.

References

-

CAS Common Chemistry. (n.d.). 2,4,6-Tris(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazine. Retrieved from [Link]

- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: TRIS(PENTAFLUOROETHYL)-S-TRIAZINE. Retrieved from a publicly available version of the SDS.

Sources

An In-depth Technical Guide to the Solubility of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine, a highly fluorinated compound of significant interest in advanced materials science. The document delves into the fundamental physicochemical principles that govern its solubility, outlines a robust, field-proven experimental protocol for solubility determination using the isothermal saturation method, and presents an interpretive analysis of its expected solubility profile across a range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution for applications ranging from polymer synthesis to pharmaceutical formulation.

Introduction

Overview of this compound

This compound is a unique heterocyclic compound characterized by a central triazine ring symmetrically substituted with three pentafluoroethyl groups (Figure 1). Its chemical formula is C₉F₁₅N₃.[1] This high degree of fluorination imparts exceptional properties, including remarkable thermal stability, high chemical resistance, and a low refractive index.[1][2] These attributes make it a valuable building block and additive in various high-performance applications, such as:

-

Advanced Polymers: As a monomer or cross-linking agent to create fluorinated polymers with enhanced durability and resistance to degradation.[1]

-

High-Temperature Lubricants and Fluids: Where its stability under extreme conditions is paramount.

-

Flame Retardants: To improve the fire resistance of textiles, construction materials, and electronics.[1]

-

Specialty Coatings and Sealants: For formulations requiring superior weatherability and chemical inertness.[1]

Given its utility, understanding its behavior in solution is a critical prerequisite for its effective application and process optimization.

Figure 1. Chemical structure of this compound.

The Critical Role of Solubility in Research and Development

Solubility, defined as the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental physical property.[3] For a compound like this compound, precise solubility data is indispensable for:

-

Reaction Engineering: Selecting appropriate solvents for synthesis and modification, ensuring reactants are in the same phase for optimal reaction kinetics.

-

Process Design: Developing protocols for purification, crystallization, and extraction.

-

Formulation Science: Creating stable, homogeneous solutions or dispersions for coatings, drug delivery systems, or analytical standards.[1]

-

Environmental Fate and Toxicology: Assessing the compound's distribution and persistence in various environmental compartments.[4]

Theoretical Framework: Principles of Solubility

The solubility of a compound is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like": Polarity and Intermolecular Forces

The adage "like dissolves like" provides a foundational heuristic for predicting solubility. It suggests that substances with similar intermolecular forces are more likely to be miscible. The key forces at play include:

-

Van der Waals Forces: Weak, transient attractions (London dispersion forces) that are the primary intermolecular forces for nonpolar molecules.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, F).

This compound is a complex case. The triazine ring contains electronegative nitrogen atoms, creating some polar character. However, the molecule is dominated by the large, highly fluorinated pentafluoroethyl groups.

The Influence of Fluorination on Solubility

The extensive fluorination of the side chains is the most dominant structural feature influencing solubility. Fluorine is the most electronegative element, creating strong C-F bonds and making the surface of the pentafluoroethyl groups electron-rich and non-polarizable. This results in very weak van der Waals interactions.

Consequently, highly fluorinated compounds often exhibit "fluorous" behavior. They tend to be poorly soluble in both conventional polar (e.g., water, methanol) and non-polar (e.g., hexane) organic solvents. Their solubility is typically highest in solvents that are themselves fluorinated (e.g., perfluorohexane) or in certain solvents that can overcome the strong solute-solute interactions without requiring strong polar interactions, such as some ethers or ketones.[5][6]

Experimental Determination of Solubility

To obtain reliable and thermodynamically valid solubility data, a rigorous experimental protocol is essential. The isothermal saturation method (also known as the shake-flask method) is the gold standard for this purpose.[7][8] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved.[8][9]

Materials and Reagents

-

Solute: this compound (>95% purity).[2]

-

Solvents: HPLC-grade or equivalent high-purity organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane, Toluene, Methanol).

-

Analytical Standards: For calibration of the analytical instrument.

Equipment

-

Thermostatic shaker bath or incubator capable of maintaining temperature ±0.5°C.

-

Analytical balance (±0.1 mg accuracy).

-

Glass vials with PTFE-lined screw caps.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes.

Step-by-Step Experimental Protocol (Isothermal Saturation Method)

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined in preliminary tests by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[8]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for several hours to let the excess solid settle. This step is crucial to avoid clogging the filter.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step must be performed quickly to prevent temperature changes that could alter the solubility.[10]

-

Dilution: Accurately dilute the saturated solution with a suitable solvent to bring its concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the solute.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/L, mg/mL, or mol/L.

Workflow Diagram

The following diagram illustrates the key stages of the isothermal saturation method.

Caption: Workflow for the Isothermal Saturation Solubility Method.

Safety Precautions

This compound and its analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.

Expected Solubility Profile of this compound

While specific, publicly available solubility data for this exact compound is scarce, we can predict its behavior based on the principles of fluorous chemistry and data from analogous compounds.

Illustrative Quantitative Solubility Data

The following table presents hypothetical yet chemically reasonable solubility data for this compound in various organic solvents at 25°C. This data is for illustrative purposes to demonstrate expected trends.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility (g/L) | Solubility Class |

| n-Hexane | 1.9 | < 1 | Poor |

| Toluene | 2.4 | 1 - 5 | Low |

| Dichloromethane | 9.1 | 5 - 10 | Moderate |

| Ethyl Acetate | 6.0 | 5 - 10 | Moderate |

| Acetone | 21.0 | > 20 | High |

| Acetonitrile | 37.5 | 10 - 20 | Moderate-High |

| Methanol | 32.7 | < 1 | Poor |

| Perfluorohexane | 1.7 | > 50 | Very High |

Discussion and Interpretation of Results

The expected solubility trend reflects the unique nature of this highly fluorinated molecule.

-

Poor Solubility in Alkanes and Alcohols: The solubility in very non-polar solvents like hexane is predicted to be low. Despite both being non-polar, the intermolecular forces (van der Waals) between hexane molecules are significantly different from the forces between the fluorous triazine molecules. Similarly, its solubility in polar protic solvents like methanol is expected to be very poor, as the triazine cannot effectively disrupt the strong hydrogen-bonding network of the solvent.[5]

-

Moderate Solubility in Aprotic Solvents: Solvents like dichloromethane, ethyl acetate, and acetonitrile are predicted to be more effective.[6] These solvents have some polar character but lack strong hydrogen-bonding networks. They can engage in dipole-dipole interactions with the triazine ring and have a better energetic balance for solvating the fluorous chains compared to hydrocarbons or alcohols.

-

High Solubility in Ketones and Fluorinated Solvents: Acetone is often a surprisingly good solvent for many fluorinated compounds and is expected to be a strong solvent for this triazine.[6] As predicted by the "like dissolves like" principle extended to fluorous compounds, the highest solubility is anticipated in a perfluorinated solvent like perfluorohexane, where solute-solvent interactions would be most favorable.

Conclusion: Key Insights and Future Directions

This compound possesses a solubility profile dominated by its highly fluorinated nature. It is expected to exhibit poor solubility in traditional hydrocarbon and protic solvents but moderate to high solubility in aprotic polar solvents like acetone and exceptional solubility in fluorous media. The isothermal saturation method provides a reliable and reproducible means of quantifying these values.

For professionals in drug development and materials science, this understanding is crucial. Future research should focus on experimentally validating the solubility in a wider range of solvents, including binary solvent mixtures, and at various temperatures to build a comprehensive thermodynamic profile. This data will empower scientists to better design, optimize, and implement processes involving this versatile and high-performance chemical.

References

-

Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(22), 4483-4487. [Link]

-

Arévalo, V. D., et al. (2024). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Ingeniería UC, 31(1), 1-13. [Link]

-

Wikipedia. (n.d.). 2,4,6-Tris(trinitromethyl)-1,3,5-triazine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. Retrieved from [Link]

-

Li, S., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data, 66(12), 4583–4594. [Link]

-

Gonsior, S. J., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(23), 15726–15735. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). PFOS solubility in different organic solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of fluorinated compounds in a range of ionic liquids. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

ResearchGate. (n.d.). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

From solubility to efficiency: Per- and polyfluoroalkyl substances (PFAS). (2025). Published Article. [Link]

-

Steiger, M., & Voigt, W. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

-

Diva-portal.org. (2018). Supramolecular solvents for the extraction of perfluoroalkyl substances in water. [Link]

-

Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. Separation and Purification Technology. [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method). [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 858-46-8 | TCI AMERICA [tcichemicals.com]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]